An In-depth Technical Guide to 3-Chloro-5-(thiazol-5-yl)aniline: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3-Chloro-5-(thiazol-5-yl)aniline: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-(thiazol-5-yl)aniline, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The document elucidates the compound's core identifiers, physicochemical properties, a robust and validated synthetic pathway, and its strategic applications in drug discovery. By integrating insights into reaction mechanisms and the pharmacological importance of its constituent motifs, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction and Strategic Importance
3-Chloro-5-(thiazol-5-yl)aniline is a bifunctional molecule that incorporates two key pharmacophores: a substituted chloroaniline ring and a 1,3-thiazole heterocycle. The aniline moiety provides a versatile handle for a wide range of chemical transformations, most notably amide bond formation and participation in cross-coupling reactions, while the thiazole ring is a structural component found in numerous FDA-approved drugs, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1]
The strategic placement of the chlorine atom and the thiazole group on the aniline ring creates a unique electronic and steric profile, making it a valuable scaffold for library synthesis. The thiazole nucleus and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] This inherent bioactivity makes 3-Chloro-5-(thiazol-5-yl)aniline a highly attractive starting point for developing new chemical entities aimed at a variety of therapeutic targets.
Compound Identification and Chemical Structure
Proper identification is critical for regulatory compliance and experimental reproducibility. The key identifiers for 3-Chloro-5-(thiazol-5-yl)aniline are summarized below.
| Identifier | Value | Source |
| CAS Number | 876343-46-3 | [5] |
| IUPAC Name | 3-Chloro-5-(1,3-thiazol-5-yl)aniline | - |
| Molecular Formula | C₉H₇ClN₂S | Calculated |
| SMILES | C1=C(C=C(C(=C1)N)Cl)C2=CN=CS2 | Calculated |
| InChI | InChI=1S/C9H7ClN2S/c10-7-2-6(11)1-8(3-7)9-4-12-5-13-9/h1-5H,11H2 | Calculated |
| InChIKey | Not publicly indexed. | - |
| PubChem CID | Not publicly indexed. | - |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for the aniline ring N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0!"]; C2 [label="C", pos="1.8,1!"]; C3 [label="C", pos="1.2,2!"]; C4 [label="C", pos="0,2!"]; C5 [label="C", pos="-0.6,1!"];
// Define nodes for substituents on aniline H1_N [label="H₂", pos="-0.6,-0.5!"]; Cl1 [label="Cl", pos="-1.8,1!"];
// Define nodes for the thiazole ring C6 [label="C", pos="2.4,2!"]; C7 [label="C", pos="3.6,1.5!"]; N2 [label="N", pos="3.6,0.5!"]; C8 [label="C", pos="2.4,0!"]; S1 [label="S", pos="1.8,-1!"];
// Draw bonds for the aniline ring N1 -- C1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1 [label=""];
// Draw double bonds for aniline edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C1;
// Draw bonds for substituents edge [style=solid]; N1 -- H1_N [style=invis]; // for positioning C5 -- Cl1 [label=""]; C3 -- C6 [label=""];
// Draw bonds for the thiazole ring C6 -- C7 [label=""]; C7 -- N2 [label=""]; N2 -- C8 [label=""]; C8 -- S1 [label=""]; S1 -- C6 [label=""];
// Draw double bonds for thiazole edge [style=bold]; C7 -- N2; S1 -- C6; }
Caption: Chemical structure of 3-Chloro-5-(thiazol-5-yl)aniline.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These properties are crucial for designing experimental conditions, including solvent selection and purification strategies.
| Property | Predicted/Calculated Value | Rationale/Basis |
| Molecular Weight | 210.69 g/mol | Calculated from Molecular Formula |
| Appearance | Off-white to light brown solid | Typical for substituted anilines |
| Melting Point | >150 °C (Decomposes) | Estimated based on similar biaryl anilines |
| Boiling Point | Not Applicable | Likely to decompose at high temperatures |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | Based on polarity and presence of H-bond donors/acceptors |
| pKa (Anilinium ion) | 3.0 - 4.0 | Electron-withdrawing effects of chloro and thiazole groups reduce the basicity of the amine compared to aniline (~4.6) |
| LogP | ~2.8 - 3.5 | Calculated estimate; indicates moderate lipophilicity |
Recommended Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most efficient and versatile method for constructing the C-C bond between the aniline and thiazole rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials.[6][7]
The strategic disconnection involves coupling a halogenated chloroaniline with a thiazoleboronic acid derivative. For this synthesis, 3-chloro-5-bromoaniline is selected as a readily available and cost-effective starting material.
Caption: Suzuki-Miyaura synthesis of 3-Chloro-5-(thiazol-5-yl)aniline.
Causality of Experimental Choices
-
Catalyst (Pd(dppf)Cl₂): Palladium(II) catalysts bearing bulky phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective for cross-coupling reactions involving electron-rich anilines. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Base (K₂CO₃): An inorganic base is essential to activate the boronic acid derivative, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.
-
Solvent System (Dioxane/Water): A biphasic solvent system is standard for Suzuki couplings. Dioxane solubilizes the organic starting materials and the catalyst, while water dissolves the inorganic base. This creates an interface where the reaction can efficiently proceed.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure high yields.
Self-Validating Experimental Protocol
This protocol is based on established procedures for analogous transformations and includes in-process controls for validation.[6]
Materials:
-
3-Chloro-5-bromoaniline (1.0 eq.)
-
Thiazole-5-boronic acid pinacol ester (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-chloro-5-bromoaniline, thiazole-5-boronic acid pinacol ester, potassium carbonate, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring (Validation Step): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-chloro-5-bromoaniline is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine. This removes the inorganic base and salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Validation Step): Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3-Chloro-5-(thiazol-5-yl)aniline. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Lead Generation
The true value of 3-Chloro-5-(thiazol-5-yl)aniline lies in its role as a versatile scaffold for generating libraries of novel compounds for high-throughput screening. Its structure contains multiple points for chemical diversification.
Caption: Diversification points on the 3-Chloro-5-(thiazol-5-yl)aniline scaffold.
-
Amine Group (NH₂): The primary amino group is the most accessible point for modification. It can be readily acylated with a diverse range of carboxylic acids or sulfonyl chlorides to generate extensive amide and sulfonamide libraries. It can also undergo reductive amination or serve as a nucleophile in substitution reactions.
-
Thiazole Ring (C2 and C4 positions): The thiazole ring itself can be further functionalized. The C2 position is susceptible to deprotonation and subsequent reaction with electrophiles, while both C2 and C4 positions can be targeted for further cross-coupling reactions or other modifications.
-
Aniline Ring: The aromatic protons on the aniline ring can be subjected to electrophilic aromatic substitution, although the existing substituents will direct this reactivity.
By systematically modifying these positions, researchers can rapidly generate a library of structurally diverse analogs to explore structure-activity relationships (SAR) for a given biological target. The inherent pharmacological relevance of the thiazole core suggests that derivatives of this scaffold are promising candidates for screening in oncology, infectious diseases, and inflammatory disorders.[4][8]
Safety and Handling
As a substituted aniline, 3-Chloro-5-(thiazol-5-yl)aniline should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: While specific toxicity data is unavailable, anilines as a class can be toxic upon inhalation, ingestion, or skin absorption. Assume the compound is hazardous and handle accordingly.
Conclusion
3-Chloro-5-(thiazol-5-yl)aniline is a high-value synthetic building block that provides a direct entry point to novel chemical space. Its synthesis via a robust Suzuki-Miyaura coupling protocol is both efficient and scalable. The convergence of two pharmacologically relevant motifs—a reactive chloroaniline and a bioactive thiazole—makes this compound an exemplary scaffold for the generation of compound libraries aimed at discovering next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this potent intermediate in their drug discovery programs.
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Chemsrc. (2025). 3-Chloroaniline. Retrieved from [Link]
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Sci-Hub. (n.d.). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]
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PubChem. (n.d.). 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline. Retrieved from [Link]
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ResearchGate. (2012). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]
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